Ardeemin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

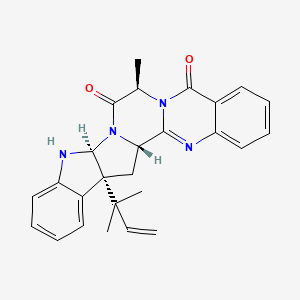

Ardeemin, also known as this compound, is a useful research compound. Its molecular formula is C26H26N4O2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Introduction to Ardeemin

This compound is a hexacyclic indole alkaloid derived from the fungus Aspergillus fischeri. It has garnered significant attention in scientific research due to its potent ability to reverse multidrug resistance (MDR) in cancer cells. This compound is particularly notable for its efficacy in enhancing the effects of various chemotherapeutic agents, making it a promising candidate for cancer therapy.

Chemical Structure and Synthesis

This compound's structure is characterized by a complex hexacyclic framework, which contributes to its biological activity. The total synthesis of this compound has been achieved through a multi-step process starting from L-tryptophan, utilizing innovative reaction strategies that include a three-step one-pot cascade reaction. This synthesis route allows for the efficient assembly of the compound while maintaining high levels of chiral purity .

Table 1: Key Steps in this compound Synthesis

| Step Number | Reaction Type | Description |

|---|---|---|

| 1 | Cyclopropanation | Formation of cyclopropane intermediate |

| 2 | Ring Opening | Opening of cyclopropane to form a linear precursor |

| 3 | Ring Closure | Closure to form the final hexacyclic structure |

Reversal of Multidrug Resistance

This compound has been extensively studied for its role in reversing MDR, which is a significant barrier in effective cancer treatment. Research indicates that this compound can enhance the efficacy of traditional chemotherapeutics such as vinblastine and doxorubicin by inhibiting P-glycoprotein, a key player in drug efflux mechanisms. This inhibition leads to increased intracellular concentrations of these drugs, thereby improving their therapeutic effects .

Case Study: Efficacy in Animal Models

In vivo studies have demonstrated that this compound, when administered alongside doxorubicin, significantly improves treatment outcomes in mice models bearing drug-resistant tumors. For instance, B6D2F1 mice with doxorubicin-resistant P388 leukemia showed enhanced survival rates when treated with this compound compared to controls .

Synergistic Effects with Other Chemotherapeutics

This compound exhibits strong synergistic effects when combined with various anticancer agents. Studies have shown that it can reduce the effective dose required for other drugs by up to 700-fold in MDR cell lines. This remarkable synergy highlights this compound's potential as an adjunct therapy in cancer treatment regimens .

Table 2: Synergistic Effects of this compound with Chemotherapeutics

| Drug Used | Reduction in Effective Dose | Mechanism of Action |

|---|---|---|

| Vinblastine | Up to 700-fold | Inhibition of P-glycoprotein |

| Doxorubicin | Significant | Increased intracellular accumulation |

| Taxol | Notable | Enhanced cytotoxicity |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Ardeemin’s bioactivity in multidrug-resistant cancer models?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For example:

- Feasible: Use established cell lines (e.g., MCF-7/ADR for doxorubicin-resistant breast cancer) .

- Novel: Investigate understudied analogs (e.g., this compound analogs from Aspergillus fumigatus) .

- Relevant: Align with gaps in reversing multidrug resistance via efflux pump inhibition .

Q. What experimental design is recommended for initial cytotoxicity screening of this compound analogs?

- Methodological Answer :

- Step 1 : Use in vitro cytotoxicity assays (e.g., MTT or SRB) with dose-response curves (0.1–100 µM) .

- Step 2 : Include positive controls (e.g., paclitaxel for resistant cell lines) and negative controls (untreated cells).

- Step 3 : Validate results via triplicate trials and statistical analysis (e.g., IC₅₀ calculation using nonlinear regression) .

Q. Which methods are critical for purifying and characterizing this compound from fungal extracts?

- Methodological Answer :

- Purification : Combine silica gel column chromatography with HPLC (C18 column, acetonitrile/water gradient) .

- Characterization : Use NMR (¹H/¹³C) for structural elucidation and LC-MS for purity (>95%) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Step 1 : Conduct sensitivity analysis to identify variables (e.g., cell line genetic heterogeneity, culture conditions) .

- Step 2 : Apply multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to isolate confounding factors .

- Step 3 : Validate findings using orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) .

Q. What strategies optimize the total synthesis of novel this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Strategy 1 : Use retrosynthetic analysis to simplify complex scaffolds (e.g., diketopiperazine core) .

- Strategy 2 : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups .

- Strategy 3 : Optimize reaction conditions (e.g., solvent polarity, catalysts) via Design of Experiments (DoE) .

Q. How can mechanistic studies elucidate this compound’s role in overcoming multidrug resistance?

- Methodological Answer :

- Approach 1 : Perform transcriptomic profiling (RNA-seq) to identify efflux pump regulators (e.g., P-gp/ABCB1) .

- Approach 2 : Use molecular docking (AutoDock Vina) to predict interactions with resistance-associated proteins .

- Approach 3 : Validate in vivo efficacy in xenograft models with pharmacokinetic analysis (plasma half-life, bioavailability) .

Q. Data Analysis and Validation

Q. What criteria ensure rigorous validation of this compound’s purity and stability in preclinical studies?

- Methodological Answer :

- Purity : Meet pharmacopeial standards via HPLC-DAD (λ = 254 nm) and residual solvent analysis (GC-MS) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS monitoring .

Q. How should researchers design replication studies to confirm this compound’s bioactivity across laboratories?

- Methodological Answer :

- Design : Follow BLIND principles (Blinded, Longitudinal, Independent, Normalized, Data-Sharing):

- Share standardized protocols (e.g., ATCC cell culture guidelines) .

- Use inter-laboratory calibration samples to minimize instrumentation bias .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to publishing this compound research with proprietary analogs?

- Methodological Answer :

- Disclosure : Declare all funding sources and material transfer agreements (MTAs) in the manuscript .

- Reproducibility : Deposit raw data in public repositories (e.g., ChEMBL, Zenodo) with DOI links .

Q. How can researchers align this compound studies with journal-specific formatting for interdisciplinary audiences?

- Methodological Answer :

- Follow dual-language abstracts (Arabic/English) and structured keywords (e.g., “multidrug resistance,” “natural products”) .

- Include a dedicated “Research Problem” section with hypotheses and methodological boundaries .

Tables for Reference

| Assay Type | Key Parameters | Evidence |

|---|---|---|

| Cytotoxicity (MTT) | IC₅₀, Hill slope, R² value for curve fit | |

| Molecular Docking | Binding affinity (kcal/mol), RMSD values | |

| Stability Testing | Degradation products (%) at 6 months |

Properties

Molecular Formula |

C26H26N4O2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(1S,12R,15S,23R)-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione |

InChI |

InChI=1S/C26H26N4O2/c1-5-25(3,4)26-14-20-21-27-18-12-8-6-10-16(18)23(32)29(21)15(2)22(31)30(20)24(26)28-19-13-9-7-11-17(19)26/h5-13,15,20,24,28H,1,14H2,2-4H3/t15-,20+,24+,26-/m1/s1 |

InChI Key |

DNOJISVGBFLJOQ-BXVKCURFSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

Canonical SMILES |

CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

Synonyms |

ardeemin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.